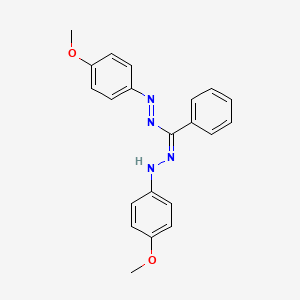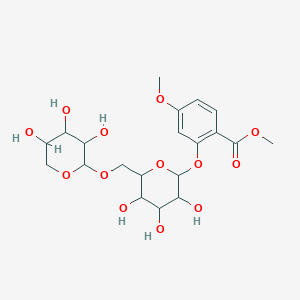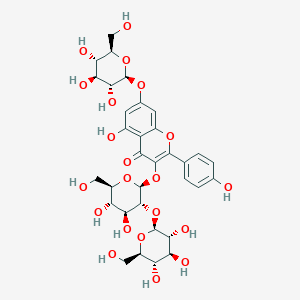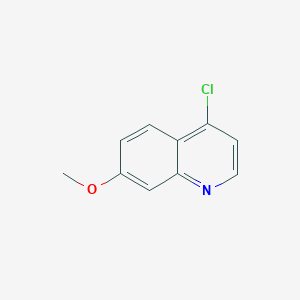
2,3-O-Isopropylidenyleuscaphinsäure
Übersicht
Beschreibung
2,3-O-Isopropylidenyl euscaphic acid is a triterpenoid compound derived from the seeds of the blackberry plant (Rubus fructicosus). It exhibits cytotoxic activity towards HL-60 human leukemia cells with an IC50 value of 72.8 μM . This compound is known for its potential antitumor properties and is used primarily in scientific research.
Wissenschaftliche Forschungsanwendungen
2,3-O-Isopropylidenyl euscaphic acid has several scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its cytotoxic effects on cancer cells, particularly leukemia cells.
Medicine: Explored for its potential antitumor properties and therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds
Wirkmechanismus
Target of Action
2,3-O-Isopropylidenyl euscaphic acid is a triterpenoid compound derived from the seeds of blackberry (Rubus fructicosus). It exhibits cytotoxic activity towards HL-60 human leukemia cells . The primary target of this compound is the HL-60 human leukemia cells, which are a type of cancer cell.
Mode of Action
It is known that the compound exhibits cytotoxic activity, which means it is toxic to cells, particularly the hl-60 human leukemia cells . This suggests that the compound may interact with these cells in a way that inhibits their growth or induces cell death.
Result of Action
The primary result of the action of 2,3-O-Isopropylidenyl euscaphic acid is its cytotoxic effect on HL-60 human leukemia cells . This means that the compound is toxic to these cells, potentially inhibiting their growth or inducing cell death.
Action Environment
The action of 2,3-O-Isopropylidenyl euscaphic acid may be influenced by various environmental factors. For instance, the compound’s solubility could affect its ability to reach its target cells . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.
Biochemische Analyse
Biochemical Properties
It is known to exhibit cytotoxic activity towards HL-60 human leukemia cells
Cellular Effects
2,3-O-Isopropylidenyl euscaphic acid shows good hepatoprotective effect, with an EC50 value of 88.36±3.25 uM in Hep G2 cells This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exhibit cytotoxic activity towards HL-60 human leukemia cells , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-Isopropylidenyl euscaphic acid involves the protection of hydroxyl groups at positions 2 and 3 of euscaphic acid using isopropylidene groups. This is typically achieved through the reaction of euscaphic acid with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
the general approach involves the extraction of euscaphic acid from natural sources, followed by chemical modification to introduce the isopropylidene groups .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-O-Isopropylidenyl euscaphic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Euscaphic acid: The parent compound from which 2,3-O-Isopropylidenyl euscaphic acid is derived.
Pomolic acid: Another triterpenoid with similar cytotoxic properties.
2-oxo-pomolic acid: A derivative of pomolic acid with additional functional groups.
Uniqueness
2,3-O-Isopropylidenyl euscaphic acid is unique due to the presence of isopropylidene groups at positions 2 and 3, which enhance its stability and bioactivity compared to its parent compound, euscaphic acid .
Eigenschaften
IUPAC Name |
(1R,2S,5S,8R,9R,10S,14R,15R,17R,21S,23R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19-,21-,22+,23-,24-,25-,29+,30-,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGZFGGRLJUNFM-LIOKCZDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]6[C@H](C5(C)C)OC(O6)(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



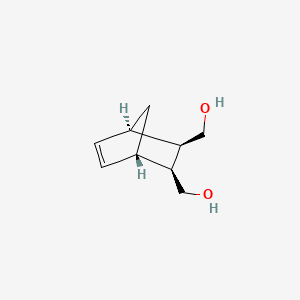

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1631662.png)

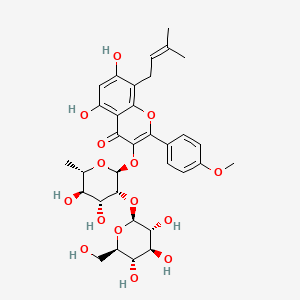
![5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B1631673.png)
